molecular formula C21H22N4O3S B11117428 N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide

N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B11117428
M. Wt: 410.5 g/mol
InChI Key: AENSWOHHFHGHIH-UHFFFAOYSA-N
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Description

N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine moiety and the methoxyphenyl group. The final step involves the formation of the acetamide linkage.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole core reacts with a piperazine derivative.

    Addition of Methoxyphenyl Group: The methoxyphenyl group is added via a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or methoxyphenyl halide.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate product reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide can be compared with other benzothiazole derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-14(26)22-21-23-18-7-6-15(12-19(18)29-21)20(27)25-10-8-24(9-11-25)16-4-3-5-17(13-16)28-2/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,26)

InChI Key

AENSWOHHFHGHIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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